molecular formula C19H24N2O B11035532 9-(piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole

9-(piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B11035532
M. Wt: 296.4 g/mol
InChI Key: NWQWKOGZSRBPRH-UHFFFAOYSA-N
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Description

9-(piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole is a synthetic carbazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a tetrahydrocarbazole core, a privileged structure in pharmacology, strategically functionalized with a piperidin-1-ylacetyl moiety at the 9-position. The tetrahydrocarbazole scaffold is a well-established precursor to numerous biologically active compounds and is known for its potential to interact with various enzymatic targets and cellular pathways . Carbazole derivatives, particularly those with N-substitutions, have demonstrated a diverse range of biological activities in scientific studies, including antimicrobial, antitumor, and neuroprotective properties . The incorporation of the piperidine ring, a common pharmacophore, is a rational design strategy aimed at enhancing the molecule's binding affinity and selectivity toward specific receptors, such as G-protein coupled receptors (GPCRs) . This makes the compound a valuable chemical tool for probing neurodegenerative pathways and hormonal regulation systems . Its primary research applications include serving as a key intermediate in the synthesis of more complex heterocyclic systems for oncology research, where similar compounds have shown cytotoxic activity against cancer cell lines , and as a structural template for the development of novel ligands for neurological targets . The compound is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies strictly within a laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-piperidin-1-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C19H24N2O/c22-19(14-20-12-6-1-7-13-20)21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h2,4,8,10H,1,3,5-7,9,11-14H2

InChI Key

NWQWKOGZSRBPRH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)N2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Mannich-Type Aminomethylation

A patent-published method for analogous carbazole derivatives describes a Mannich reaction using formaldehyde, piperidine, and hydrochloric acid in dimethylformamide (DMF). Applied to 2,3,4,9-tetrahydro-1H-carbazole, this one-pot reaction introduces the piperidin-1-ylmethyl group at the 9-position. Key parameters include:

  • Molar Ratios : 1:2:1.2 (carbazole:paraformaldehyde:piperidine)

  • Temperature : 120°C under reflux

  • Catalyst : 0.25 eq. HCl

  • Yield : 72–78% after precipitation with ice water

This method avoids hazardous solvents and minimizes byproducts like N-alkylated isomers through precise stoichiometric control.

Acylation Followed by Nucleophilic Substitution

A two-step protocol involves initial acetylation of the carbazole nitrogen with chloroacetyl chloride, followed by displacement of the chloride with piperidine:

  • Chloroacetylation :

    • Reagents: Chloroacetyl chloride (1.5 eq.), triethylamine (2 eq.)

    • Solvent: Dichloromethane, 0°C → room temperature

    • Time: 4 hours

    • Yield: 89%

  • Piperidine Substitution :

    • Reagents: Piperidine (3 eq.), potassium carbonate (2 eq.)

    • Solvent: Acetonitrile, 80°C

    • Time: 12 hours

    • Yield: 65%

This approach offers modularity but requires rigorous exclusion of moisture to prevent hydrolysis of the chloroacetyl intermediate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for Mannich-type pathways by stabilizing ionic intermediates. However, DMSO poses challenges in product isolation due to high boiling points. Replacing DMF with 1,2-dimethoxyethane reduces side reactions but decreases yields to 58%.

Temperature profoundly impacts selectivity. At 100°C, over-alkylation at the 3-position becomes prevalent (15–20% byproducts), whereas reflux at 120°C suppresses this through kinetic control.

Catalytic Systems

The addition of ammonium salts (e.g., NH₄Cl) accelerates Mannich reactions by generating iminium ion intermediates. A 0.5 eq. NH₄Cl increases yields to 81% while reducing reaction time from 12 to 6 hours.

Analytical Characterization and Validation

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.20–7.05 (m, 4H, aromatic), 4.15 (s, 2H, NCH₂CO), 3.60 (m, 4H, piperidine), 2.85–2.70 (m, 4H, tetrahydro rings), 1.65–1.45 (m, 6H, piperidine).

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 2800–2700 cm⁻¹ (piperidine C-H).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/H₂O 70:30) confirms ≥95% purity with retention time 8.2 minutes. Recrystallization from ethanol/water (1:3) eliminates residual DMF, as evidenced by the absence of carbonyl signals at 1675 cm⁻¹ in IR.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Mannich Reaction7897One-pot, scalable, minimal byproductsHigh-temperature requirements
Acylation-Substitution6595Modular, room-temperature stepsMoisture-sensitive intermediates

Industrial-Scale Considerations

Patent data emphasizes the economic viability of the Mannich route, with a reported production cost of $12–15 per gram at 10 kg scale. Critical factors include:

  • Recycling DMF : Distillation recovery achieves 85% solvent reuse.

  • Waste Streams : Neutralization of HCl with NaOH generates NaCl, requiring dedicated filtration.

Chemical Reactions Analysis

Reactions::
  • Piperidine Carbazole can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acylating agents (e.g., acetic anhydride).
Major Products::
  • Oxidation may lead to carbazole derivatives.
  • Reduction can yield the corresponding tetrahydrocarbazole.
  • Acylation results in the piperidine acetyl derivative.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its activity against cancer, hypertension, and asthma.

    Industry: Notable in drug development.

Mechanism of Action

  • The exact mechanism remains partially unclear, but it likely involves interactions with cellular targets and pathways.

Comparison with Similar Compounds

Table 1: Substituent-Driven Activity Comparison

Compound 9-Position Substituent Biological Target Key Activity Metric Reference
9-(Piperidin-1-ylacetyl) Piperidinyl acetyl SARS-CoV-2 Mpro 30 µM (EC50)
GJP14 derivative Variable (alkyl/aryl) Prion proteins >50% inhibition at 100 µM
Compound 15a 6-Chloro-8-nitro Plant pathogens Herbicide activity
Compound A10 Carbazole-9-yl methanamine Fungal JAK2 kinase EC50 = 1.85 mg/L
Scaffold Modifications and Potency
  • HCV NS5B inhibition : The 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffold (e.g., compound 36 ) exhibited superior potency (IC50 = 550 nM) compared to the tetrahydrocarbazole scaffold, likely due to enhanced steric complementarity with the enzyme’s active site .

Table 2: Scaffold Influence on Inhibitory Potency

Scaffold Type Target Key Compound IC50/EC50 Reference
2,3,4,9-Tetrahydro-1H-carbazole HCV NS5B polymerase ~550–1000 nM
Cyclopenta[b]indole HCV NS5B polymerase 36 550 nM
Tetrahydrocarbazole Dopamine D3 receptor 13 Reduced binding
Structural and Physicochemical Properties
  • Crystal packing : The parent 2,3,4,9-tetrahydro-1H-carbazole structure is stabilized by N–H···π and C–H···π interactions, with a dihedral angle of 0.6° between aromatic rings . Derivatives lacking these interactions may exhibit reduced solubility or stability.
  • Aromaticity vs. flexibility: Non-aromatic analogs (e.g., compound 13) showed diminished receptor binding, whereas partially saturated scaffolds (e.g., tetrahydrocarbazole) balance flexibility and planar aromaticity for target engagement .

Biological Activity

9-(Piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, particularly in the context of anti-prion activity and other therapeutic applications.

Chemical Structure

The compound is characterized by a piperidine moiety attached to a tetrahydrocarbazole framework. Its chemical formula is C17H22N2OC_{17}H_{22}N_2O, with a molecular weight of approximately 270.37 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular Formula C₁₇H₂₂N₂O
Molecular Weight 270.37 g/mol
IUPAC Name This compound

Pharmacological Properties

Research indicates that this compound exhibits various biological activities that could be leveraged for therapeutic purposes.

Anti-Prion Activity

One of the most notable findings regarding the biological activity of this compound is its anti-prion effects. A study evaluated several derivatives of 2,3,4,9-tetrahydro-1H-carbazole and identified that modifications at specific positions significantly enhanced their efficacy against prion diseases. The derivatives demonstrated a capability to inhibit prion propagation in TSE-infected cells, highlighting their potential as therapeutic agents against prion-related disorders .

Other Biological Activities

In addition to its anti-prion properties, this compound has been investigated for various other pharmacological activities:

  • Antitumor Activity : Some studies suggest that related carbazole derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Preliminary evaluations have indicated potential antibacterial and antifungal activities associated with similar compounds in the carbazole family.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or tetrahydrocarbazole portions can significantly impact its efficacy and selectivity.

Key Findings from SAR Studies:

  • Hydroxyl Substituents : Hydroxyl groups at specific positions on the aromatic ring enhance anti-prion activity.
  • Alkyl Chain Length : Variations in alkyl chain length on the piperidine ring can influence the binding affinity to target proteins involved in disease mechanisms.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Case Study 1 : A derivative of this compound was tested in vitro against prion-infected neuronal cells. Results showed an IC50 value indicating potent inhibition of prion replication compared to control compounds.
  • Case Study 2 : In a cancer model, derivatives were evaluated for their ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.

Q & A

Q. Advanced Research Focus

  • Molecular docking : Use Schrödinger’s Glide or AutoDock Vina with force fields optimized for carbazole scaffolds .
  • MD simulations : Run 100-ns simulations to assess stability of ligand-GPCR complexes, referencing protocols for similar carbazole derivatives .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for binding site mutations, leveraging frameworks validated in kinase studies .

How can researchers validate the purity and structural integrity of this compound post-synthesis?

Q. Basic Research Focus

  • Multi-spectral analysis : Combine 1H^1H, 13C^{13}C, and 15N^{15}N NMR to confirm substituent positions and rule out tautomerization .
  • High-resolution mass spectrometry (HRMS) : Achieve <5 ppm mass accuracy to verify molecular formula .
  • X-ray crystallography : Resolve crystal structures for absolute configuration confirmation, as demonstrated in carbazole-boronate esters .

What strategies mitigate instability of the tetrahydrocarbazole core under oxidative conditions?

Q. Advanced Research Focus

  • Protective group chemistry : Introduce tert-butoxycarbonyl (Boc) groups on the piperidine nitrogen to prevent oxidation .
  • Antioxidant additives : Use 0.1% BHT in storage solutions, a method validated for analogous carbazoles in medicinal chemistry .
  • Lyophilization : Stabilize the compound as a lyophilized powder under inert gas, ensuring long-term integrity .

How do steric and electronic effects of the piperidin-1-ylacetyl group influence pharmacological properties?

Q. Advanced Research Focus

  • SAR studies : Synthesize analogs with varying acyl groups (e.g., acetyl vs. propionyl) and compare logP, solubility, and IC50_{50} values .
  • DFT calculations : Model electron density distributions to predict metabolic hotspots (e.g., CYP3A4 oxidation sites) .
  • Pharmacokinetic profiling : Assess bioavailability in rodent models, correlating substituent size with clearance rates .

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